4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol
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Overview
Description
4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic components. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share structural similarities and are known for their biological activities, including CDK2 inhibition.
1,2,3-Triazole derivatives: These compounds are also used in medicinal chemistry and have various biological activities.
Properties
Molecular Formula |
C32H26N6O2 |
---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
4-[15-methyl-9-(3-methylanilino)-13-phenyl-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-17-yl]benzene-1,2-diol |
InChI |
InChI=1S/C32H26N6O2/c1-19-9-8-10-22(17-19)33-30-32-35-31-28(20(2)36-38(31)23-11-4-3-5-12-23)29(21-15-16-26(39)27(40)18-21)37(32)25-14-7-6-13-24(25)34-30/h3-18,29,39-40H,1-2H3,(H,33,34) |
InChI Key |
VDXQGNUWBUFDMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3N4C2=NC5=C(C4C6=CC(=C(C=C6)O)O)C(=NN5C7=CC=CC=C7)C |
Origin of Product |
United States |
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